Product packaging for Benzene, 1-(diphenylmethoxy)-4-nitro-(Cat. No.:CAS No. 62516-66-9)

Benzene, 1-(diphenylmethoxy)-4-nitro-

Cat. No.: B14525430
CAS No.: 62516-66-9
M. Wt: 305.3 g/mol
InChI Key: RBBLKGWJAPYZRS-UHFFFAOYSA-N
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Description

Contextualization of Benzene (B151609), 1-(diphenylmethoxy)-4-nitro- as a Synthetic Intermediate

There is no available scientific literature that describes the use of Benzene, 1-(diphenylmethoxy)-4-nitro- as a synthetic intermediate. While related compounds, such as 4-nitrophenol (B140041) and various nitrophenyl ethers, are utilized in the synthesis of pharmaceuticals, dyes, and other organic molecules, the specific role of the title compound as a precursor or building block in synthetic pathways is not documented. wikipedia.orgnp-mrd.org For instance, 4-nitrophenol itself is a known intermediate in the synthesis of paracetamol and other compounds. wikipedia.org However, no such pathway or application is described for its diphenylmethyl ether derivative.

Overview of Benzene, 1-(diphenylmethoxy)-4-nitro- in Advanced Organic Synthesis Methodologies

A review of advanced organic synthesis methodologies reveals no mention of Benzene, 1-(diphenylmethoxy)-4-nitro-. Its potential application in methodologies such as transition metal-catalyzed cross-coupling, C-H activation, or asymmetric synthesis has not been reported. The steric bulk of the diphenylmethyl group might present unique challenges or opportunities in synthesis, but this remains speculative due to the absence of empirical research.

Current Research Landscape Surrounding Benzene, 1-(diphenylmethoxy)-4-nitro-

The current research landscape for Benzene, 1-(diphenylmethoxy)-4-nitro- appears to be void. There are no active research programs, recent publications, or patents that focus on its synthesis, characterization, or application. Consequently, it is not possible to provide detailed research findings or construct data tables pertaining to its chemical and physical properties based on experimental evidence.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H15NO3 B14525430 Benzene, 1-(diphenylmethoxy)-4-nitro- CAS No. 62516-66-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62516-66-9

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

1-benzhydryloxy-4-nitrobenzene

InChI

InChI=1S/C19H15NO3/c21-20(22)17-11-13-18(14-12-17)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H

InChI Key

RBBLKGWJAPYZRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Benzene, 1 Diphenylmethoxy 4 Nitro

Retrosynthetic Analysis of Benzene (B151609), 1-(diphenylmethoxy)-4-nitro-

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler precursor structures. ias.ac.inchemistry.coach For an ether like Benzene, 1-(diphenylmethoxy)-4-nitro-, the most logical disconnection is at the C–O ether bond. amazonaws.com This leads to two primary synthetic strategies: the Williamson ether synthesis and nucleophilic aromatic substitution.

Pathway A: Williamson Ether Synthesis Approach

This is the most common and versatile method for preparing ethers. wikipedia.org The disconnection is made at the bond between the oxygen and the diphenylmethyl group.

Disconnection: (4-NO₂-Ph)-O––CH(Ph)₂

Synthons: This disconnection leads to a 4-nitrophenoxide anion and a diphenylmethyl cation.

Reagents: The practical chemical equivalents for these synthons are 4-nitrophenol (B140041) and a diphenylmethyl halide (e.g., diphenylmethyl chloride or bromide).

This pathway involves an Sₙ2 reaction where the nucleophilic 4-nitrophenoxide ion attacks the electrophilic carbon of the diphenylmethyl halide. wikipedia.org

Pathway B: Nucleophilic Aromatic Substitution (SₙAr) Approach

This strategy takes advantage of the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The disconnection is made at the bond between the aromatic ring and the ether oxygen.

Disconnection: (4-NO₂-Ph)––O-CH(Ph)₂

Synthons: This leads to a diphenylmethoxide anion and a 4-nitrophenyl cation.

Reagents: The corresponding reagents are diphenylmethanol (B121723) (which can be deprotonated to form the nucleophile) and a 1-halo-4-nitrobenzene (e.g., 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene), where the halogen acts as a leaving group. wikipedia.org

The strong electron-withdrawing effect of the para-nitro group is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction, making this a viable synthetic route. wikipedia.orgnih.gov

Precursor Synthesis Strategies for Benzene, 1-(diphenylmethoxy)-4-nitro-

The feasibility of the synthetic routes identified through retrosynthesis depends on the availability and synthesis of the precursor molecules.

4-Nitrophenol: This is a widely available industrial chemical. It is typically produced by the nitration of phenol (B47542) using dilute nitric acid, followed by separation of the ortho and para isomers.

1-Chloro-4-nitrobenzene (B41953): This precursor is synthesized by the nitration of chlorobenzene (B131634) with a mixture of concentrated nitric acid and sulfuric acid. youtube.com As the chloro group is an ortho, para-director, a mixture of 1-chloro-2-nitrobenzene (B146284) and 1-chloro-4-nitrobenzene is produced, which requires separation. 1-Chloro-4-nitrobenzene is a key intermediate in the production of dyes, pesticides, and pharmaceuticals. nih.govoecd.org

Diphenylmethyl Halides (Benzhydryl Halides): These compounds can be readily prepared from diphenylmethanol. A common laboratory method involves the nucleophilic substitution of the hydroxyl group using a hydrohalic acid (like HCl or HBr) or thionyl chloride (SOCl₂). bas.bggoogleapis.com

Diphenylmethanol (Benzhydrol): This secondary alcohol can be synthesized via two main routes. The first is the reduction of benzophenone, commonly achieved using a reducing agent like sodium borohydride (B1222165) in an alcoholic solvent. bas.bg The second route involves a Grignard reaction between phenylmagnesium bromide and benzaldehyde. More recently, methods involving Friedel-Crafts alkylation of benzene derivatives with chloroform (B151607) followed by hydrolysis have also been developed. researchgate.net

Catalytic Approaches to Benzene, 1-(diphenylmethoxy)-4-nitro- Synthesis

While the Williamson ether synthesis does not always require a catalyst, its efficiency can be significantly improved by catalytic methods, particularly phase-transfer catalysis (PTC). wikipedia.orgfrancis-press.com

Phase-Transfer Catalysis (PTC): This technique is highly effective for reactions where the nucleophile (the 4-nitrophenoxide, soluble in an aqueous phase) and the electrophile (diphenylmethyl chloride, soluble in an organic phase) are in different phases. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether, facilitates the reaction by transporting the nucleophilic anion from the aqueous phase into the organic phase. wikipedia.orgcrdeepjournal.org This approach can lead to faster reaction rates, milder reaction conditions (lower temperatures), and higher yields, making it an attractive option for industrial synthesis. semanticscholar.orgchempedia.info

Iodide Catalysis: If an alkyl chloride or bromide is used as the electrophile, the reaction rate can be enhanced by adding a catalytic amount of a soluble iodide salt, such as sodium or potassium iodide. The iodide ion undergoes a Finkelstein reaction with the alkyl chloride/bromide to generate the more reactive alkyl iodide in situ, which then reacts faster with the phenoxide. wikipedia.org

Homogeneous Catalysis in Benzene, 1-(diphenylmethoxy)-4-nitro- Production

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a versatile approach to the synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro-. A prominent method in this category is phase-transfer catalysis (PTC). In this technique, a phase-transfer catalyst, such as a quaternary ammonium or phosphonium (B103445) salt, facilitates the transfer of the 4-nitrophenoxide anion from an aqueous or solid phase to an organic phase where the diphenylmethyl halide is dissolved. This enhances the reaction rate by bringing the reactants together.

The use of organic bases can also be considered a form of homogeneous catalysis in this synthesis. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be an effective catalyst for the O-alkylation of phenols. While a specific application to Benzene, 1-(diphenylmethoxy)-4-nitro- is not extensively documented, the principle of using such a catalyst to facilitate the reaction in the solid state at room temperature presents a promising avenue.

Below is a table summarizing typical conditions and findings for the homogeneous catalytic synthesis of related nitroaryl ethers, which can be extrapolated for the synthesis of the target compound.

Catalyst SystemReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Tetrabutylphosphonium bromideo-Chloronitrobenzene, Potassium phenoxideToluene/XyleneControllable-High crdeepjournal.org
1,4-Diazabicyclo[2.2.2]octane (DABCO)Phenol, Phenacyl bromideSolid-stateRoom TemperatureMinutesExcellent daneshyari.com
Iron(III) chloride (catalytic)2-Diphenylmethoxypyridine, Various alcohols---High nih.gov

Heterogeneous Catalysis in Benzene, 1-(diphenylmethoxy)-4-nitro- Production

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and reusability. For the synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro-, solid-supported catalysts can be employed to facilitate the Williamson ether synthesis.

One approach involves the use of solid-supported bases, such as potassium carbonate on a solid support. This can simplify the work-up procedure and minimize waste. While specific examples for the target molecule are scarce, the principle has been applied to the synthesis of various ethers.

Another area of heterogeneous catalysis relevant to this synthesis is the use of metal oxide-supported catalysts. For instance, copper-based catalysts have been utilized in the synthesis of diaryl ethers, a related class of compounds. Although the target compound is not a diaryl ether, the catalytic principles could potentially be adapted.

The following table outlines findings from studies on heterogeneous catalysis for similar etherification reactions.

Catalyst SystemReactantsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Solid-supported base (e.g., K2CO3)Phenols, Alkyl halidesVariousVariousVariousGood unito.it
Copper iodide (CuI) on solid supportp-Nitrochlorobenzene, NaOHVarious75-854-8High google.com
Gold nanoparticles on solid support----- mdpi.com

Biocatalytic Considerations for Benzene, 1-(diphenylmethoxy)-4-nitro- Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green chemistry. However, the direct biocatalytic synthesis of ethers like Benzene, 1-(diphenylmethoxy)-4-nitro- is not a well-established process. The primary focus of biocatalysis in the context of nitroaromatic compounds has been on their reduction to the corresponding amines.

While there is research on lipase-catalyzed esterification of phenolic acids, the enzymatic formation of the ether linkage in the target molecule from 4-nitrophenol and a diphenylmethanol derivative is not a commonly reported transformation. Lipases are typically involved in the formation and hydrolysis of ester bonds, and their application in ether synthesis is not straightforward.

Future research may explore the potential of genetically engineered enzymes or novel biocatalysts for the specific O-alkylation of 4-nitrophenol with diphenylmethyl donors. However, at present, there is a lack of established biocatalytic methods for the synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro-.

Green Chemistry Principles in Benzene, 1-(diphenylmethoxy)-4-nitro- Synthesis

The application of green chemistry principles to the synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro- primarily focuses on improving the efficiency and reducing the environmental impact of the Williamson ether synthesis.

Atom Economy: The inherent atom economy of the Williamson ether synthesis is a key consideration. The reaction produces a salt as a byproduct (e.g., sodium bromide if sodium hydride and diphenylmethyl bromide are used). Optimizing the reaction to maximize the incorporation of reactant atoms into the final product is a central goal.

Use of Safer Solvents: Traditional Williamson ether synthesis often employs volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives. The use of water as a solvent, facilitated by phase-transfer catalysis, is a significant step in this direction. Furthermore, solvent-free reaction conditions, where the reaction is carried out in the solid state with grinding, have been explored for related reactions and offer a highly environmentally friendly option. nih.gov

Catalysis: The use of catalysts, both homogeneous and heterogeneous, is a cornerstone of green chemistry as it allows for reactions to proceed under milder conditions with higher efficiency, reducing energy consumption and waste generation. Phase-transfer catalysts, for example, can eliminate the need for harsh reaction conditions and stoichiometric amounts of strong bases.

Energy Efficiency: The use of microwave or ultrasound irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemicalbook.com These techniques can promote efficient heat transfer and mixing, leading to faster and more complete reactions.

The table below summarizes the application of green chemistry principles to the synthesis of ethers, with relevance to the production of Benzene, 1-(diphenylmethoxy)-4-nitro-.

Green Chemistry PrincipleApplication in Ether SynthesisPotential Benefits
Atom Economy Maximize incorporation of reactants into the final product.Reduced waste generation.
Safer Solvents Use of water with phase-transfer catalysis or solvent-free conditions.Reduced environmental impact and improved safety.
Catalysis Employment of phase-transfer catalysts or solid-supported catalysts.Milder reaction conditions, higher yields, and easier product separation.
Energy Efficiency Application of microwave or ultrasound irradiation.Shorter reaction times and reduced energy consumption.
Renewable Feedstocks Exploration of bio-based starting materials (currently not established for this synthesis).Reduced reliance on fossil fuels.

Mechanistic Investigations of Reactions Involving Benzene, 1 Diphenylmethoxy 4 Nitro

Reaction Kinetics and Rate Laws for Benzene (B151609), 1-(diphenylmethoxy)-4-nitro- Transformations

The kinetics of reactions involving "Benzene, 1-(diphenylmethoxy)-4-nitro-" are anticipated to be highly dependent on the nature of the transformation. Two primary types of reactions can be envisaged: nucleophilic substitution at the benzylic carbon and nucleophilic aromatic substitution (SNAr) on the 4-nitrophenyl ring.

For nucleophilic substitution at the diphenylmethyl carbon, the reaction would likely proceed via an SN1 mechanism due to the exceptional stability of the diphenylmethyl carbocation, which is resonance-stabilized by the two phenyl rings. The rate law for such a reaction would be expected to be first-order, depending only on the concentration of the substrate:

Rate = k [Benzene, 1-(diphenylmethoxy)-4-nitro-]

The rate of this reaction would be largely independent of the concentration and identity of the nucleophile, as the formation of the carbocation is the slow, rate-determining step. Studies on the solvolysis of related benzhydryl derivatives have consistently shown this type of kinetic behavior.

Conversely, transformations involving nucleophilic attack on the 4-nitrophenyl ring would follow the kinetics of an SNAr reaction. The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack. The rate law for an SNAr reaction is typically second-order:

Rate = k [Benzene, 1-(diphenylmethoxy)-4-nitro-][Nucleophile]

Kinetic studies on the reactions of various 4-nitrophenyl ethers and esters with nucleophiles like amines and phenoxides have confirmed this second-order dependence. rsc.orgresearchgate.netresearchgate.netresearchgate.net For instance, the aminolysis of phenyl 2,4,6-trinitrophenyl ethers and various nitrophenyl carbonates shows a clear dependence on the concentration of the amine nucleophile. rsc.orgresearchgate.net

The following table illustrates hypothetical rate constants for these two distinct reaction types, emphasizing the different kinetic dependencies.

Reaction TypeHypothetical Rate LawExpected Rate Determining StepInfluencing Factors
SN1 at Diphenylmethyl CarbonRate = k1[Substrate]Formation of diphenylmethyl carbocationSolvent polarity, Leaving group ability
SNAr at 4-Nitrophenyl RingRate = k2[Substrate][Nucleophile]Nucleophilic attack on the aromatic ringNucleophile strength, Solvent

Transition State Analysis of Benzene, 1-(diphenylmethoxy)-4-nitro- Reactivity

The nature of the transition state in reactions of "Benzene, 1-(diphenylmethoxy)-4-nitro-" would differ significantly between the SN1 and SNAr pathways.

For the SN1 pathway , the transition state of the rate-determining step involves the heterolytic cleavage of the C-O bond to form the diphenylmethyl carbocation and the 4-nitrophenoxide anion. This transition state is characterized by a high degree of charge separation and resembles the carbocation intermediate. The stability of this transition state is paramount to the reaction rate and is significantly influenced by the solvent's ability to stabilize the developing ions.

In the SNAr pathway , the transition state is the high-energy intermediate known as the Meisenheimer complex. This is a resonance-stabilized anionic σ-complex formed by the attack of the nucleophile on the carbon atom bearing the diphenylmethoxy group. The transition state leading to this intermediate involves the development of negative charge on the aromatic ring, which is delocalized, particularly onto the nitro group. researchgate.net Studies on related systems, such as the reactions of 4-nitrophenyl 3,5-dinitrobenzoate, suggest that the transition state structure can be elucidated through linear free-energy relationships like Brønsted and Hammett plots. researchgate.net A significant degree of bond formation between the nucleophile and the aromatic carbon is expected in the transition state.

PathwayKey Features of the Transition StateStabilization Factors
SN1- Elongated C-O bond- Significant positive charge development on the diphenylmethyl carbon- Significant negative charge development on the 4-nitrophenoxide oxygen- Resonance stabilization from two phenyl groups- Solvation of developing ions
SNAr- Partial bond formation between nucleophile and aromatic carbon- Negative charge delocalized over the aromatic ring and nitro group- Sp3 hybridization at the carbon under attack- Electron-withdrawing effect of the nitro group- Resonance stabilization of the Meisenheimer-like structure

Detailed Reaction Pathways for Benzene, 1-(diphenylmethoxy)-4-nitro- Derivatives

The derivatization of "Benzene, 1-(diphenylmethoxy)-4-nitro-" could proceed through several pathways, primarily determined by the reaction conditions and the reagents employed.

One major pathway involves the reduction of the nitro group . This is a common transformation for nitroaromatic compounds and can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metals in acidic media (e.g., Sn/HCl). This would yield "Benzene, 1-(diphenylmethoxy)-4-amino-", a derivative with significantly different electronic properties and reactivity. The resulting amino group could then undergo further reactions, such as diazotization.

Another significant pathway is nucleophilic substitution , as discussed previously.

SN1 reaction: Treatment with a weak nucleophile in a polar protic solvent would likely lead to the cleavage of the ether bond, yielding diphenylmethanol (B121723) (or a derivative depending on the nucleophile) and 4-nitrophenol (B140041).

SNAr reaction: A strong nucleophile could displace the diphenylmethoxy group to form a new derivative of 4-nitrobenzene. For example, reaction with an alkoxide would yield a different 4-nitroaryl ether.

Finally, electrophilic aromatic substitution on the phenyl rings of the diphenylmethyl group is a possibility. youtube.com However, the conditions required for these reactions (e.g., strong acids) might also promote the cleavage of the ether linkage. The nitro group on the other ring is a strong deactivator for electrophilic substitution.

Solvent Effects on the Reaction Mechanisms of Benzene, 1-(diphenylmethoxy)-4-nitro-

Solvent choice is a critical factor that can dictate both the rate and the mechanism of reactions involving "Benzene, 1-(diphenylmethoxy)-4-nitro-".

For the SN1 reaction , an increase in solvent polarity, particularly with protic solvents capable of hydrogen bonding, would dramatically accelerate the reaction. Polar protic solvents (e.g., water, alcohols) can effectively solvate both the developing carbocation and the phenoxide leaving group, thereby lowering the energy of the transition state.

For the SNAr reaction , the effect of the solvent is more nuanced. The rate of SNAr reactions is generally enhanced in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile). These solvents can solvate the cation of the nucleophile but are less effective at solvating the anionic nucleophile itself, leaving it more "naked" and reactive. Furthermore, they can effectively stabilize the charged Meisenheimer complex intermediate. In contrast, protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction. Studies on nitrophenols and their derivatives have highlighted the role of solvent in their photochemical and reactive behavior. rsc.org

The table below summarizes the expected influence of different solvent types on the two primary reaction pathways.

Solvent TypeEffect on SN1 PathwayEffect on SNAr PathwayRationale
Polar Protic (e.g., H2O, EtOH)Rate increases significantlyRate may decreaseStabilizes the charged transition state and intermediates of the SN1 reaction. Deactivates the nucleophile for the SNAr reaction.
Polar Aprotic (e.g., DMSO, DMF)Rate increases moderatelyRate increases significantlyStabilizes the charged SN1 transition state. Enhances nucleophilicity and stabilizes the Meisenheimer complex in the SNAr pathway.
Nonpolar (e.g., Hexane, Toluene)Rate is very slowRate is very slowPoor stabilization of charged transition states and intermediates for both pathways.

Computational Probing of Benzene, 1-(diphenylmethoxy)-4-nitro- Reaction Mechanisms

Modeling the SN1 Pathway: Computational chemists could model the heterolytic cleavage of the C-O bond to determine the activation energy for the formation of the diphenylmethyl carbocation. The geometry and charge distribution of the transition state could be calculated. Such calculations would likely confirm the high stability of the carbocation intermediate and provide a quantitative measure of the reaction barrier.

Modeling the SNAr Pathway: For the SNAr reaction, calculations could map the potential energy surface for the approach of a nucleophile to the 4-nitrophenyl ring. The structure and stability of the Meisenheimer intermediate could be determined, as well as the activation energies for its formation and decomposition. researchgate.net These computational approaches have been used to study the reactivity of other nitroaromatic ethers and provide detailed mechanistic insights. researchgate.net

Solvent Effects Modeling: The influence of the solvent can be incorporated into these models using either implicit (continuum) or explicit solvent models. This would allow for a theoretical prediction of how reaction rates and mechanisms change with the solvent, corroborating the qualitative predictions discussed in the previous section. For example, time-dependent DFT calculations have been used to understand solvent effects on the excited states and photochemistry of nitrophenols. rsc.org

Spectroscopic and Structural Elucidation Methodologies for Benzene, 1 Diphenylmethoxy 4 Nitro

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Techniques Applied to Benzene (B151609), 1-(diphenylmethoxy)-4-nitro-

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for mapping the carbon-hydrogen framework of organic molecules like "Benzene, 1-(diphenylmethoxy)-4-nitro-".

While one-dimensional (1D) NMR provides initial data, two-dimensional (2D) NMR experiments are crucial for unambiguous signal assignment, especially in complex molecules. nih.govopenpubglobal.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a complete picture of the molecular structure. openpubglobal.com

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For "Benzene, 1-(diphenylmethoxy)-4-nitro-", COSY would show correlations between the ortho and meta protons on the two unsubstituted phenyl rings and between the protons on the 4-nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals directly to the carbon atoms to which they are attached. It is invaluable for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule, such as linking the diphenylmethoxy group to the nitrophenyl ring via the ether oxygen.

Based on analogous structures, the following table outlines the expected NMR data:

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzene, 1-(diphenylmethoxy)-4-nitro-

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Methine (-CH-)~6.5 - 7.0~80 - 85Correlates with ipso-carbons of all three phenyl rings
Diphenyl Rings (ortho-H, C)~7.2 - 7.4~127 - 129Correlates with methine proton
Diphenyl Rings (meta-H, C)~7.2 - 7.4~128 - 130Correlates with ipso-carbon
Diphenyl Rings (para-H, C)~7.2 - 7.4~127 - 129Correlates with meta-carbons
4-Nitrophenyl Ring (H-2, H-6)~8.1 - 8.3~115 - 117Correlates with C-4 and C-1'
4-Nitrophenyl Ring (H-3, H-5)~7.0 - 7.2~125 - 127Correlates with C-1 and C-4
4-Nitrophenyl Ring (C-1)-~162 - 165Correlates with H-2, H-6 and methine proton
4-Nitrophenyl Ring (C-4)-~141 - 143Correlates with H-3, H-5

Solid-state NMR (ssNMR) provides structural information on materials in their solid phase, which is often inaccessible by solution-state NMR. nih.govemory.edu Because molecular motion is restricted in solids, anisotropic (orientation-dependent) interactions, which are averaged out in solution, significantly broaden the NMR signals. emory.edu Techniques like Magic-Angle Spinning (MAS) are employed to reduce this broadening and obtain high-resolution spectra. nih.govmst.edu

For "Benzene, 1-(diphenylmethoxy)-4-nitro-", ssNMR could be used to:

Characterize Crystalline Polymorphs: Different crystalline forms of the same compound will give distinct ssNMR spectra, allowing for the identification and characterization of polymorphs.

Probe Molecular Packing: Intermolecular distances and packing arrangements in the crystal lattice can be inferred from ssNMR data, particularly through techniques that measure internuclear distances.

Study Dynamics in the Solid State: ssNMR can detect and quantify molecular motions, such as the rotation of the phenyl rings, even within the solid lattice.

Mass Spectrometry Approaches for Benzene, 1-(diphenylmethoxy)-4-nitro- Characterization

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental formula of a molecule with high accuracy. nih.govmiamioh.edu For "Benzene, 1-(diphenylmethoxy)-4-nitro-", with the chemical formula C₁₉H₁₅NO₃, HRMS provides an exact mass measurement that can distinguish it from other compounds having the same nominal mass.

Table 2: High-Resolution Mass Data for Benzene, 1-(diphenylmethoxy)-4-nitro-

FormulaCalculated Monoisotopic Mass (Da)Ion TypeExpected m/z
C₁₉H₁₅NO₃305.1052[M+H]⁺306.1125
C₁₉H₁₅NO₃305.1052[M+Na]⁺328.0944
C₁₉H₁₅NO₃305.1052[M]⁺˙305.1052

In mass spectrometry, molecules are ionized and often break apart into characteristic fragment ions. Analyzing this fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. nih.gov For ether-containing compounds, a major fragmentation pathway is cleavage of the C-O bonds. whitman.edu In nitroaromatic compounds, common losses include NO, NO₂, and O. researchgate.netnih.govnih.gov

The expected primary fragmentation of "Benzene, 1-(diphenylmethoxy)-4-nitro-" would involve the cleavage of the ether bond, which is the weakest point in the molecule.

Primary Fragmentation: Cleavage of the C(phenyl)-O-C(methine) bond. This would lead to two major fragments:

Diphenylmethyl cation ([C₁₃H₁₁]⁺): This highly stable carbocation, due to resonance delocalization across two phenyl rings, would produce a very prominent peak at m/z 167 .

4-nitrophenoxy radical ([C₆H₄NO₃]˙): The corresponding neutral radical. Alternatively, the charge could be retained on the oxygen-containing fragment, forming a 4-nitrophenoxide ion.

Secondary Fragmentation: The 4-nitrophenyl portion could undergo characteristic losses. For example, loss of NO₂ to form a phenoxy cation, or loss of NO. The phenyl rings themselves can fragment, leading to the loss of acetylene (B1199291) (C₂H₂), which is characteristic of aromatic systems. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for Benzene, 1-(diphenylmethoxy)-4-nitro-

m/zProposed Fragment IonFormulaOrigin
305Molecular Ion[C₁₉H₁₅NO₃]⁺˙Parent Molecule
167Diphenylmethyl cation[C₁₃H₁₁]⁺Cleavage of the ether bond (Base Peak)
1394-Nitrophenoxy cation[C₆H₄NO₃]⁺Cleavage of the ether bond
1224-Nitrophenol (B140041) cation[C₆H₅NO₃]⁺˙Rearrangement and cleavage
77Phenyl cation[C₆H₅]⁺Fragmentation of the diphenylmethyl group docbrown.info

X-ray Crystallography Applications for Benzene, 1-(diphenylmethoxy)-4-nitro-

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in its crystalline state. mdpi.com By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms (except hydrogen, typically) can be determined with very high precision.

A successful X-ray crystallographic analysis of "Benzene, 1-(diphenylmethoxy)-4-nitro-" would provide:

Unambiguous Confirmation of Connectivity: It would definitively confirm the atomic connections predicted by NMR and MS.

Precise Bond Lengths and Angles: The exact lengths of all chemical bonds and the angles between them would be measured, providing insight into the molecular geometry.

Torsional Angles and Conformation: The analysis would reveal the specific conformation of the molecule in the solid state, including the twist of the phenyl rings relative to each other and the geometry around the central methine carbon and ether oxygen.

Intermolecular Interactions: The way the molecules pack together in the crystal lattice would be revealed. This provides crucial information about non-covalent interactions, such as van der Waals forces, π-π stacking between the aromatic rings, and potential weak C-H···O hydrogen bonds involving the nitro group, which govern the physical properties of the solid. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Benzene, 1-(diphenylmethoxy)-4-nitro- Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their characteristic vibrational modes. For "Benzene, 1-(diphenylmethoxy)-4-nitro-", these techniques allow for the elucidation of its key structural features, including the nitro group, the ether linkage, and the aromatic rings.

The vibrational spectrum of a molecule is unique and is often referred to as a molecular "fingerprint". While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. The selection rules for the two techniques are different, often providing complementary information.

Characteristic Vibrational Frequencies:

The expected vibrational frequencies for the primary functional groups in "Benzene, 1-(diphenylmethoxy)-4-nitro-" are detailed below. These assignments are based on established data for similar aromatic nitro compounds and ethers.

Nitro Group (NO₂): The nitro group exhibits two distinct stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). In aromatic compounds, the asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is observed between 1300-1370 cm⁻¹. esisresearch.org These bands are generally strong in the IR spectrum. Additionally, deformation modes for the NO₂ group, such as scissoring and wagging, can be observed at lower frequencies. esisresearch.org

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene rings are expected in the region of 3000-3100 cm⁻¹. The exact positions can be influenced by the substitution pattern on the rings.

Aromatic C-C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings typically give rise to a series of bands in the 1400-1650 cm⁻¹ region.

Ether Linkage (C-O-C): The diphenylmethoxy group contains a C-O-C ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong band in the IR spectrum, typically in the range of 1200-1250 cm⁻¹. The symmetric stretching vibration is often weaker and appears at a lower frequency.

C-N Stretching: The stretching vibration of the bond between the nitro group and the benzene ring (C-N) is generally found in the 1200-1400 cm⁻¹ range. The identification of this band can sometimes be challenging due to the potential for mixing with other vibrations in this region.

Interactive Data Table of Expected Vibrational Frequencies:

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
Nitro (NO₂)Asymmetric Stretch1500 - 1570IR, Raman
Nitro (NO₂)Symmetric Stretch1300 - 1370IR, Raman
Aromatic C-HStretching3000 - 3100IR, Raman
Aromatic C-CStretching1400 - 1650IR, Raman
Ether (C-O-C)Asymmetric Stretch1200 - 1250IR
Aromatic C-NStretching1200 - 1400IR, Raman

Chiroptical Spectroscopy (CD, ORD) in Related Analogues of Benzene, 1-(diphenylmethoxy)-4-nitro-

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are instrumental in the stereochemical analysis of chiral molecules. While "Benzene, 1-(diphenylmethoxy)-4-nitro-" itself is achiral and therefore does not exhibit CD or ORD signals, the introduction of a chiral center in its analogues would render them optically active and amenable to analysis by these methods.

Principles of Chiroptical Spectroscopy:

Optical Rotatory Dispersion (ORD): ORD measures the rotation of the plane of polarized light as a function of wavelength. wikipedia.org Optically active compounds cause this rotation, and the resulting spectrum, known as an ORD curve, can be used to determine the configuration of chiral centers. libretexts.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference in absorption against wavelength. The phenomenon of differential absorption is known as the Cotton effect, which can be either positive or negative. libretexts.org

Application to Chiral Analogues:

If a chiral center were introduced into an analogue of "Benzene, 1-(diphenylmethoxy)-4-nitro-", for instance, by substitution on one of the phenyl rings of the diphenylmethyl group or by replacing it with a chiral ether group, the resulting molecule would be optically active. Chiroptical spectroscopy could then be employed to:

Determine Absolute Configuration: By comparing the experimental CD or ORD spectra with those of compounds with known absolute configurations, the stereochemistry of the new analogue could be established. libretexts.org

Conformational Analysis: The sign and magnitude of the Cotton effect are highly sensitive to the conformation of the molecule. Therefore, CD and ORD can provide valuable insights into the preferred spatial arrangement of the different parts of the molecule.

The chromophores within the molecule, such as the nitro-substituted benzene ring, would play a crucial role in the observed CD and ORD spectra. The electronic transitions of these chromophores, when perturbed by the chiral environment of the rest of the molecule, would give rise to characteristic chiroptical signals.

For example, the π → π* transitions of the aromatic rings and the n → π* transition of the nitro group would likely be observable in the CD spectrum of a chiral analogue. The signs and intensities of the corresponding Cotton effects would provide detailed information about the stereochemical environment of these chromophores.

Chemical Reactivity and Transformation Studies of Benzene, 1 Diphenylmethoxy 4 Nitro

Reactions Involving the Diphenylmethoxy Moiety of Benzene (B151609), 1-(diphenylmethoxy)-4-nitro-

The diphenylmethoxy group, also known as the benzhydryl ether group, is a significant feature of the molecule, influencing its steric and electronic properties. Reactions targeting this part of the molecule primarily involve the cleavage of the ether linkage or functionalization at the benzylic carbon.

The diphenylmethyl (DPM) ether linkage is susceptible to cleavage under acidic conditions and through hydrogenolysis. nih.gov Due to the high stability of the diphenylmethyl cation that can be formed as an intermediate, the acid-catalyzed cleavage of this ether is expected to proceed via a unimolecular nucleophilic substitution (SN1) mechanism. wikipedia.orgmasterorganicchemistry.com

The initial step in the acid-catalyzed cleavage is the protonation of the ether oxygen by a strong acid, such as hydroiodic acid (HI) or hydrobromic acid (HBr), to form a good leaving group. masterorganicchemistry.comlibretexts.org Subsequently, the C-O bond cleaves to generate the highly stable diphenylmethyl carbocation and 4-nitrophenol (B140041). The stability of this carbocation is attributed to the delocalization of the positive charge over the two phenyl rings. Finally, the carbocation reacts with a nucleophile present in the reaction medium.

General Reaction Scheme for Acid-Catalyzed Cleavage:

Nucleophilic Aromatic Substitution on the Benzene Ring of Benzene, 1-(diphenylmethoxy)-4-nitro-

Nucleophilic aromatic substitution (SNAr) is a significant class of reactions for substituted aromatic compounds. The viability of an SNAr reaction is contingent on two primary factors: the presence of a good leaving group (typically a halide) and the activation of the aromatic ring by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com The nitro group (NO₂) is a powerful activator for SNAr reactions due to its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com

In the structure of Benzene, 1-(diphenylmethoxy)-4-nitro-, the nitro group is located at the para position, which would electronically favor a nucleophilic attack at the carbon atom bearing the diphenylmethoxy group (the ipso-carbon). However, the diphenylmethoxy group is not a conventional leaving group in SNAr reactions. These reactions typically proceed with the displacement of halides like fluoride, chloride, or bromide. wikipedia.orgchemistrysteps.com The carbon-oxygen bond of the ether is strong, and the diphenylmethoxide anion that would be formed is a poor leaving group compared to halide ions.

Consequently, documented instances of nucleophilic aromatic substitution on Benzene, 1-(diphenylmethoxy)-4-nitro- where the diphenylmethoxy group is displaced are not readily found in scientific literature. The reaction is synthetically challenging under standard SNAr conditions due to the poor leaving group ability of the diphenylmethoxy moiety. For a successful SNAr reaction to occur on this molecule, another suitable leaving group, such as a halogen, would likely need to be present on the nitro-substituted benzene ring.

Functional Group Interconversions of Benzene, 1-(diphenylmethoxy)-4-nitro-

The most chemically versatile handle for functional group interconversion on Benzene, 1-(diphenylmethoxy)-4-nitro- is the nitro group. The reduction of an aromatic nitro group to a primary amine is a fundamental and widely utilized transformation in organic synthesis. This conversion dramatically alters the electronic properties of the benzene ring, transforming the strongly electron-withdrawing nitro group into a strongly electron-donating amino group (NH₂). msu.edulibretexts.org

This reduction can be accomplished through various established methods, including catalytic hydrogenation or the use of metals in acidic media. libretexts.orglibretexts.org Catalytic hydrogenation typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). libretexts.orgresearchgate.net Another common method is the use of a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). msu.edu20.210.105 For instance, the reduction of nitro-substituted porphyrins to aminoporphyrins has been effectively carried out using tin(II) chloride (SnCl₂) in HCl. 20.210.105 These methods are generally high-yielding and tolerate a wide range of other functional groups.

The successful conversion of Benzene, 1-(diphenylmethoxy)-4-nitro- to Benzene, 1-amino-4-(diphenylmethoxy)- would proceed as follows:

Reaction Scheme: Benzene, 1-(diphenylmethoxy)-4-nitro- → Benzene, 1-amino-4-(diphenylmethoxy)-

Below is a table summarizing common laboratory methods for the reduction of aromatic nitro compounds, which are applicable to the transformation of Benzene, 1-(diphenylmethoxy)-4-nitro-.

Reagent/CatalystSolventTypical ConditionsProductNotes
H₂, Pd/C (5-10%)Ethanol, Methanol, or Ethyl AcetateRoom temperature, 1-4 atm H₂Benzene, 1-amino-4-(diphenylmethoxy)-A very common and clean method. researchgate.net
SnCl₂·2H₂O / HClEthanolRefluxBenzene, 1-amino-4-(diphenylmethoxy)-Effective for nitro groups that are difficult to reduce. 20.210.105
Fe / HClWater / EthanolRefluxBenzene, 1-amino-4-(diphenylmethoxy)-A classic and cost-effective industrial method.
Raney Ni / Hydrazine (N₂H₄·H₂O)EthanolRefluxBenzene, 1-amino-4-(diphenylmethoxy)-Avoids the use of high-pressure hydrogen gas.

Derivatization and Analog Synthesis from Benzene, 1 Diphenylmethoxy 4 Nitro

Design Principles for Benzene (B151609), 1-(diphenylmethoxy)-4-nitro- Analogues

The design of analogues of "Benzene, 1-(diphenylmethoxy)-4-nitro-" is primarily guided by the principles of structure-activity relationship (SAR) studies. The core scaffold presents multiple sites for modification, including the nitro-substituted phenyl ring and the two phenyl rings of the diphenylmethoxy group. Key design strategies involve altering the electronic and steric properties of the molecule to modulate its reactivity and potential biological interactions.

Key Design Considerations:

Electronic Modulation: Introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on any of the aromatic rings can significantly influence the electron density distribution across the molecule. For instance, adding EDGs to the diphenylmethoxy moiety would be expected to increase the electron density at the ether oxygen, potentially affecting its reactivity. Conversely, adding further EWGs to the nitro-substituted ring could enhance its electrophilic character.

Bioisosteric Replacement: Replacing specific functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy to improve pharmacokinetic or pharmacodynamic properties. For example, the nitro group could be replaced with other electron-withdrawing groups like a cyano (-CN) or a trifluoromethyl (-CF3) group to fine-tune the electronic properties while potentially altering metabolic stability.

Scaffold Hopping: In some instances, the entire diphenylmethoxy or nitrophenyl moiety might be replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of key functional groups, a strategy known as scaffold hopping.

A systematic approach to analogue design would involve creating a matrix of modifications, exploring a range of electronic and steric properties at each possible substitution site.

Synthetic Routes to Substituted Benzene, 1-(diphenylmethoxy)-4-nitro- Derivatives

The synthesis of substituted derivatives of "Benzene, 1-(diphenylmethoxy)-4-nitro-" can be achieved through several established synthetic methodologies. The primary approach involves the etherification of a substituted 4-nitrophenol (B140041) with a substituted diphenylmethyl halide or alcohol.

General Synthetic Approach:

A common route is the Williamson ether synthesis, where a substituted 4-nitrophenoxide is reacted with a substituted diphenylmethyl halide (e.g., bromide or chloride). The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Table 1: Potential Synthetic Routes to Substituted Derivatives

Starting Material 1 (Phenol)Starting Material 2 (Diphenylmethyl derivative)Reaction TypePotential Substituents (R1, R2, R3)
4-NitrophenolSubstituted Diphenylmethyl HalideWilliamson Ether SynthesisHalogens, Alkyl, Alkoxy, Nitro, Cyano
Substituted 4-NitrophenolDiphenylmethyl HalideWilliamson Ether SynthesisHalogens, Alkyl, Alkoxy
Substituted 4-NitrophenolSubstituted Diphenylmethyl HalideWilliamson Ether SynthesisCombinations of the above
4-NitrophenolSubstituted Diphenylmethanol (B121723)Mitsunobu ReactionGroups compatible with Mitsunobu conditions

For the synthesis of derivatives with substituents on the diphenylmethoxy moiety, the corresponding substituted diphenylmethanol or diphenylmethyl halide would be required. These can often be prepared from substituted benzophenones through reduction or Grignard reactions. Modifications to the 4-nitrophenyl ring would necessitate starting with an appropriately substituted 4-nitrophenol.

Influence of Substituents on the Reactivity Profile of Benzene, 1-(diphenylmethoxy)-4-nitro- Analogues

The reactivity of "Benzene, 1-(diphenylmethoxy)-4-nitro-" analogues is significantly influenced by the electronic and steric nature of the substituents on the aromatic rings. These substituents can affect the rates and outcomes of various chemical reactions, particularly electrophilic and nucleophilic aromatic substitutions.

Electronic Effects:

Substituents on the phenyl rings of the diphenylmethoxy group will also modulate reactivity. Electron-donating groups will increase the electron-donating ability of the ether oxygen through resonance, potentially making the nitrophenyl ring slightly less deactivated. Conversely, electron-withdrawing groups on the diphenylmethoxy rings will decrease the electron-donating nature of the ether, further deactivating the nitrophenyl ring towards electrophilic attack.

Steric Effects:

The bulky diphenylmethoxy group can exert significant steric hindrance, which can influence the regioselectivity of reactions. For example, in reactions involving the nitrophenyl ring, the ortho positions may be sterically hindered by the large diphenylmethoxy group, favoring substitution at the meta position, which is already electronically favored by the nitro group.

Table 2: Predicted Influence of Substituents on Reactivity

Substituent PositionSubstituent TypePredicted Effect on Electrophilic Aromatic Substitution of the Nitrophenyl Ring
Diphenylmethoxy Phenyl RingsElectron-Donating (e.g., -OCH3, -CH3)Minor activation (less deactivation)
Diphenylmethoxy Phenyl RingsElectron-Withdrawing (e.g., -Cl, -CF3)Further deactivation
Nitrophenyl Ring (other than NO2)Electron-DonatingActivation (less deactivation), ortho/para-directing
Nitrophenyl Ring (other than NO2)Electron-WithdrawingFurther deactivation, meta-directing

Methodologies for Library Synthesis Based on Benzene, 1-(diphenylmethoxy)-4-nitro- Scaffold

The generation of a library of "Benzene, 1-(diphenylmethoxy)-4-nitro-" analogues can be efficiently achieved using combinatorial chemistry principles and parallel synthesis techniques. This approach allows for the rapid creation of a diverse set of compounds for screening purposes.

A common strategy would involve a solution-phase parallel synthesis approach. This would entail setting up an array of reactions in parallel, where each reaction vessel contains a unique combination of a substituted 4-nitrophenol and a substituted diphenylmethyl halide.

Workflow for Parallel Library Synthesis:

Building Block Acquisition/Synthesis: A diverse set of substituted 4-nitrophenols and substituted diphenylmethanols (which can be converted to the corresponding halides) are procured or synthesized.

Reaction Array Setup: A multi-well reaction block or a series of individual reaction flasks is used to set up the parallel etherification reactions.

Automated Reagent Dispensing: Liquid handling robotics can be employed to accurately and efficiently dispense the various building blocks and reagents into the reaction wells.

Parallel Reaction and Work-up: The reactions are run under identical conditions (temperature, time). Following the reaction, a streamlined and parallel work-up and purification procedure (e.g., solid-phase extraction or automated chromatography) is used to isolate the final products.

Characterization and Archiving: The resulting library of compounds is then characterized (e.g., by LC-MS and NMR) and stored for future screening and analysis.

This methodology allows for the systematic exploration of the chemical space around the "Benzene, 1-(diphenylmethoxy)-4-nitro-" scaffold by varying substituents at multiple positions.

Exploration of Structural Motifs Derived from Benzene, 1-(diphenylmethoxy)-4-nitro-

The "Benzene, 1-(diphenylmethoxy)-4-nitro-" scaffold can serve as a starting point for the exploration of novel structural motifs through chemical transformations. These transformations can lead to new classes of compounds with potentially different chemical and biological properties.

Potential Structural Transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, which is an activating, ortho/para-directing group. This fundamentally alters the electronic properties and reactivity of the aromatic ring. The resulting aniline (B41778) derivative can then serve as a precursor for a wide range of further reactions, such as diazotization followed by Sandmeyer reactions, or acylation to form amides.

Functionalization of the Amino Group: The newly formed amino group can be further derivatized to create a variety of functional motifs. For example, it can be converted into sulfonamides, ureas, or thioureas, each introducing different structural and electronic features.

Modifications of the Diphenylmethoxy Moiety: The ether linkage could potentially be cleaved under harsh acidic conditions to yield 4-nitrophenol and diphenylmethanol derivatives. While this would break apart the core scaffold, it could be a route to access other classes of compounds.

Cyclization Reactions: With appropriate functionalization of the phenyl rings, intramolecular cyclization reactions could be envisioned to create more rigid, polycyclic structures. For instance, if one of the phenyl rings of the diphenylmethoxy group and the nitrophenyl ring contain suitable reactive groups, an intramolecular cyclization could lead to a bridged diaryl ether system.

The exploration of these derived structural motifs expands the chemical diversity accessible from the initial "Benzene, 1-(diphenylmethoxy)-4-nitro-" scaffold, opening up avenues for the discovery of new compounds with unique properties.

Theoretical and Computational Chemistry Studies on Benzene, 1 Diphenylmethoxy 4 Nitro

Electronic Structure Calculations for Benzene (B151609), 1-(diphenylmethoxy)-4-nitro-

Electronic structure calculations are fundamental to understanding the behavior of a molecule. For a molecule like Benzene, 1-(diphenylmethoxy)-4-nitro-, these calculations, typically performed using Density Functional Theory (DFT), would reveal how its 115 electrons are distributed among various molecular orbitals. The presence of the electron-withdrawing nitro (-NO₂) group and the bulky, electron-rich diphenylmethoxy group creates a complex electronic environment. Calculations would provide insights into the molecule's polarity, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

For Benzene, 1-(diphenylmethoxy)-4-nitro-, the HOMO would likely be distributed across the diphenylmethoxy group and the benzene ring, which are the most electron-rich parts of the molecule. The LUMO, conversely, would be expected to be localized predominantly on the electron-deficient nitrobenzene (B124822) moiety, particularly the nitro group itself. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive.

Illustrative Data Table: Frontier Molecular Orbital Properties Note: These values are hypothetical and for illustrative purposes only.

ParameterValue (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-2.15Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.70Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.

An Electrostatic Potential (ESP) surface map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack.

In an ESP map of Benzene, 1-(diphenylmethoxy)-4-nitro-, one would expect to see a strong negative potential localized around the oxygen atoms of the nitro group, making this a prime site for interaction with electrophiles or hydrogen bond donors. researchgate.net The regions around the hydrogen atoms of the benzene rings would exhibit a positive potential. The large π-systems of the phenyl rings would show a region of moderate negative potential above and below the plane of the rings. researchgate.net

Conformational Analysis of Benzene, 1-(diphenylmethoxy)-4-nitro-

Benzene, 1-(diphenylmethoxy)-4-nitro- is a flexible molecule with several rotatable bonds, primarily the C-O bond linking the diphenylmethyl group to the ether oxygen and the C-C bonds connecting the phenyl rings to the central carbon. Conformational analysis would involve calculating the molecule's potential energy as a function of these dihedral angles to identify the most stable three-dimensional structures (conformers) and the energy barriers for rotation between them.

Studies on similar diphenyl ether and diphenylmethane (B89790) systems show that the lowest energy conformations are typically "skewed" or "twisted" rather than fully planar to minimize steric hindrance between the phenyl rings. researchgate.netresearchgate.net For Benzene, 1-(diphenylmethoxy)-4-nitro-, the analysis would likely reveal a complex potential energy surface with multiple local minima, corresponding to different orientations of the two phenyl groups relative to the nitrophenyl moiety. The global minimum energy conformation would represent the most populated structure at thermal equilibrium.

Illustrative Data Table: Relative Energies of Hypothetical Conformers Note: These values are hypothetical and for illustrative purposes only.

ConformerDihedral Angle (φ₁, φ₂)Relative Energy (kcal/mol)Description
A (Global Minimum)(45°, -40°)0.00Most stable, twisted conformation.
B(90°, 90°)+2.5Higher energy, perpendicular conformation.
C(0°, 180°)+5.8Sterically hindered, near-planar conformer.

Molecular Dynamics Simulations for Benzene, 1-(diphenylmethoxy)-4-nitro- Aggregation and Solvation

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. An MD simulation of Benzene, 1-(diphenylmethoxy)-4-nitro- could explore two key phenomena:

Solvation: By simulating a single molecule in a box of solvent (e.g., water or an organic solvent), one can study how solvent molecules arrange themselves around the solute. Given the polar nitro group and the large nonpolar diphenylmethoxy group, the molecule would exhibit distinct solvation shells. Water molecules would likely form hydrogen bonds with the nitro group, while being excluded from the hydrophobic regions. nih.gov

Aggregation: Simulating multiple molecules together in a solution can reveal their tendency to self-aggregate. Due to the large aromatic surfaces, Benzene, 1-(diphenylmethoxy)-4-nitro- molecules would be expected to stack together via π-π interactions, similar to the aggregation observed in other aromatic compounds. researchgate.net These simulations can predict the structure and stability of such aggregates.

Reaction Pathway Prediction for Benzene, 1-(diphenylmethoxy)-4-nitro- Utilizing Computational Models

Computational models can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and calculating activation energies. A key reaction for this molecule is the reduction of the nitro group to an amino group, a common transformation in organic synthesis. orientjchem.org

A computational study would model the step-by-step mechanism of this reduction. For example, in a catalytic hydrogenation, the pathway involves the sequential formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. nih.gov By calculating the Gibbs free energy of each reactant, intermediate, transition state, and product, a reaction energy profile can be constructed. This profile would identify the rate-determining step (the step with the highest activation energy) and provide a theoretical basis for optimizing reaction conditions. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction of Benzene, 1-(diphenylmethoxy)-4-nitro-

Beyond HOMO and LUMO energies, a range of quantum chemical descriptors can be calculated to provide a more nuanced prediction of a molecule's reactivity. These "conceptual DFT" parameters quantify fundamental chemical concepts. hakon-art.com

For Benzene, 1-(diphenylmethoxy)-4-nitro-, these descriptors would help quantify its electrophilic and nucleophilic nature. The high electrophilicity index, driven by the nitro group, would confirm its susceptibility to nucleophilic attack. These parameters are often used in Quantitative Structure-Activity Relationship (QSAR) studies to correlate a molecule's electronic structure with its biological activity or toxicity. researchgate.net

Illustrative Data Table: Quantum Chemical Descriptors Note: These values are hypothetical and for illustrative purposes only. All values are in electronvolts (eV), except for the electrophilicity index.

DescriptorFormulaValueChemical Interpretation
Ionization Potential (I)I ≈ -EHOMO6.85Energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMO2.15Energy released upon gaining an electron.
Chemical Hardness (η)η = (I - A) / 22.35Resistance to change in electron distribution.
Electronegativity (χ)χ = (I + A) / 24.50Ability to attract electrons.
Electrophilicity Index (ω)ω = χ² / (2η)4.31A measure of a molecule's overall electrophilic nature.

Advanced Methodologies in Chemical Synthesis Utilizing Benzene, 1 Diphenylmethoxy 4 Nitro

Application of Benzene (B151609), 1-(diphenylmethoxy)-4-nitro- in Protecting Group Chemistry Methodologies

The utility of Benzene, 1-(diphenylmethoxy)-4-nitro- in protecting group chemistry stems from the unique attributes of the 4-nitrodiphenylmethyl (NDPM) group. This group offers a distinct set of protection and deprotection conditions compared to other commonly used alcohol protecting groups.

Table 1: Comparison of Benzyl-type Protecting Groups

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonality Considerations
BenzylBnHydrogenolysis (H₂, Pd/C), Strong AcidSensitive to many reductive conditions.
p-MethoxybenzylPMBOxidative (DDQ, CAN), AcidCleaved under conditions that leave Bn and silyl (B83357) ethers intact.
DiphenylmethylDPMAcidolysis, HydrogenolysisMore acid-labile than Bn, offers different selectivity. mdpi.comnih.gov
4-Nitrodiphenylmethyl NDPM Reductive (e.g., Zn, H₂/cat.), Photolytic (UV light) Orthogonal to acid- and base-labile groups, and some oxidative cleavages. researchgate.net

The NDPM group, derived from Benzene, 1-(diphenylmethoxy)-4-nitro-, is introduced to a hydroxyl function under standard etherification conditions. Its stability is comparable to the DPM group, rendering it resistant to a variety of synthetic transformations. The key advantage of the NDPM group lies in its deprotection. The presence of the nitro group opens up specific cleavage pathways:

Reductive Cleavage: The nitro group can be selectively reduced to an amino group, which in turn can facilitate the cleavage of the C-O bond.

Photolytic Cleavage: The nitrobenzyl moiety is a classic photolabile protecting group. researchgate.netrsc.org Irradiation with UV light can induce cleavage of the ether linkage, releasing the free alcohol. researchgate.netrsc.org This "traceless" deprotection method is particularly valuable in the synthesis of sensitive biomolecules or in microarrays where spatial control of deprotection is required. researchgate.netresearchgate.net

The orthogonality of the NDPM group makes it a valuable tool in complex syntheses where multiple hydroxyl groups need to be selectively addressed. organic-chemistry.org For example, a molecule bearing a TBS-protected primary alcohol, a PMB-protected secondary alcohol, and an NDPM-protected tertiary alcohol could be selectively deprotected at each site by treatment with fluoride, an oxidant, and then light, respectively.

Role of Benzene, 1-(diphenylmethoxy)-4-nitro- in Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolation of intermediates, represent a highly efficient approach to molecular complexity. nih.gov The deprotection of a strategically placed 4-nitrodiphenylmethyl ether can be designed to initiate such a cascade.

Consider a substrate where the hydroxyl group protected by the NDPM moiety is positioned to participate in an intramolecular reaction upon its unveiling. For example, a photolytically triggered cascade could be envisioned. Irradiation of the NDPM-protected precursor would generate the free alcohol. If this alcohol is in proximity to an activated alkyne or alkene, a subsequent intramolecular cyclization, such as an oxa-Michael addition or a Prins-type cyclization, could occur spontaneously. This sequence would allow for the rapid construction of a heterocyclic ring system in a single step from an acyclic precursor.

A hypothetical tandem reaction sequence is outlined below:

Initiation: Photochemical cleavage of the NDPM ether from a precursor molecule to unmask a nucleophilic hydroxyl group.

Propagation: The newly formed alcohol participates in an intramolecular reaction, for example, a conjugate addition to an α,β-unsaturated ester.

Termination: The cyclized product is formed, having generated a new ring and stereocenter in a highly efficient manner.

Such a strategy, initiated by the specific deprotection of a group derived from Benzene, 1-(diphenylmethoxy)-4-nitro-, would offer a high degree of control over the initiation of the cascade, adding to the synthetic chemist's toolkit for the rapid assembly of complex structures.

Development of New Synthetic Reagents and Catalysts Derived from Benzene, 1-(diphenylmethoxy)-4-nitro-

The scaffold of Benzene, 1-(diphenylmethoxy)-4-nitro- can be chemically modified to generate novel reagents and catalysts for asymmetric synthesis. The diphenylmethyl framework is a common feature in many chiral ligands and organocatalysts.

For example, the introduction of phosphine (B1218219) groups onto the phenyl rings of the diphenylmethyl moiety can lead to the synthesis of new P-chiral phosphine ligands. nih.gov The nitro group can be used as a handle for further functionalization or can be reduced to an amine, which can then be derivatized. The steric and electronic properties of these new ligands could be fine-tuned by modifying the substituents on the phenyl rings, potentially leading to catalysts with improved activity and enantioselectivity in a variety of transition-metal-catalyzed reactions, such as asymmetric hydrogenation or cross-coupling reactions. cfmot.de

Furthermore, the diphenylmethanol (B121723) core, which can be accessed from Benzene, 1-(diphenylmethoxy)-4-nitro-, is a key component of many chiral organocatalysts. For instance, chiral derivatives of diphenylprolinol are highly effective catalysts for a range of asymmetric transformations. By functionalizing the 4-nitro-substituted phenyl ring, a new class of organocatalysts could be developed. The nitro group itself can act as a coordinating group or can be transformed into other functionalities to modulate the catalyst's properties.

Table 2: Potential Catalyst Scaffolds Derived from Benzene, 1-(diphenylmethoxy)-4-nitro-

Catalyst TypePotential ModificationTarget Reactions
Chiral Phosphine LigandIntroduction of phosphine groups on the phenyl rings.Asymmetric Hydrogenation, Cross-Coupling
Chiral OrganocatalystDerivatization of the diphenylmethanol backbone.Asymmetric Aldol, Michael Additions
Phase-Transfer CatalystQuaternization of an amino group derived from the nitro group.Asymmetric Alkylation

Photochemical and Electrochemical Transformations Involving Benzene, 1-(diphenylmethoxy)-4-nitro-

The presence of the nitroaromatic chromophore in Benzene, 1-(diphenylmethoxy)-4-nitro- makes it amenable to a range of photochemical and electrochemical transformations.

Photochemical Transformations:

As mentioned in section 8.2, the 4-nitrodiphenylmethyl ether is a photolabile protecting group. researchgate.net The mechanism of cleavage for nitrobenzyl compounds typically involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate. researchgate.net This intermediate then rearranges to release the protected alcohol and a nitrosobenzaldehyde derivative. The efficiency of this process can be influenced by the wavelength of light used and the solvent system. researchgate.net This photochemical reactivity allows for the controlled release of alcohols in a spatially and temporally precise manner, which is highly desirable in applications such as caged compounds for biological studies and in materials science. researchgate.netacs.org

Electrochemical Transformations:

The nitro group is electrochemically active and can undergo reduction at a cathode. The electrochemical reduction of nitroaromatic compounds has been extensively studied and can lead to a variety of products depending on the conditions, such as the electrode material, pH, and solvent. acs.org

The controlled electrochemical reduction of the nitro group in Benzene, 1-(diphenylmethoxy)-4-nitro- could offer a mild and selective method for its transformation into other functional groups. For example, partial reduction can yield the corresponding nitroso or hydroxylamino derivatives, while complete reduction would afford the amino group. These transformations can be used to modulate the properties of the molecule or to introduce new functionalities for further synthetic elaboration.

Furthermore, the electrochemical reduction of the nitro group could potentially trigger a subsequent cleavage of the diphenylmethyl ether, providing an alternative to chemical or photochemical deprotection methods. This electrochemical cleavage would offer another orthogonal deprotection strategy in complex synthetic schemes.

Table 3: Potential Products of Photochemical and Electrochemical Transformations

TransformationConditionsMajor Product(s)
PhotolysisUV light (e.g., 350 nm)Corresponding alcohol, 4-nitroso-benzophenone
Electrochemical Reduction (mild)Controlled potential, protic media1-(diphenylmethoxy)-4-hydroxylaminobenzene
Electrochemical Reduction (strong)Higher potential, acidic media4-(diphenylmethoxy)aniline

Emerging Research Perspectives and Future Directions for Benzene, 1 Diphenylmethoxy 4 Nitro

Integration of Benzene (B151609), 1-(diphenylmethoxy)-4-nitro- with Flow Chemistry Methodologies

The synthesis of ethers, including diarylmethyl ethers like Benzene, 1-(diphenylmethoxy)-4-nitro-, can be adapted to continuous flow chemistry to leverage the advantages this technology offers over traditional batch processing. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. nih.gov

For a compound like Benzene, 1-(diphenylmethoxy)-4-nitro-, a potential flow synthesis could involve the reaction of a diphenylmethyl halide or alcohol with 4-nitrophenol (B140041) under basic conditions. In a flow reactor, the reactants would be continuously pumped and mixed in a heated or cooled coil or microreactor. This setup allows for rapid screening of reaction conditions to find the optimal parameters for the synthesis. The small reaction volumes inherent in flow systems also enhance safety, particularly when dealing with potentially energetic nitro compounds.

Table 1: Comparison of Batch vs. Flow Synthesis for Benzene, 1-(diphenylmethoxy)-4-nitro-

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Control Less precise control over temperature and mixing, potential for hotspots.Precise control over temperature, pressure, and mixing, leading to better reproducibility.
Safety Larger volumes of reactants and solvents pose higher risks.Small reaction volumes minimize risks associated with exothermic reactions or hazardous materials.
Scalability Scaling up can be challenging and may require significant process redesign.Scalability is often more straightforward by running the system for longer periods or by parallelizing reactors.
Efficiency Can be less efficient due to longer reaction times and workup procedures.Often results in higher yields and purity due to optimized conditions and reduced side reactions. nih.gov
Process Monitoring Typically relies on offline analysis of samples taken from the reactor.Allows for the integration of in-line and real-time monitoring techniques (e.g., IR, UV-Vis). nih.gov

Sustainable Synthesis Routes for Benzene, 1-(diphenylmethoxy)-4-nitro-

Developing sustainable or "green" synthesis routes is a key focus in modern chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. For Benzene, 1-(diphenylmethoxy)-4-nitro-, several strategies can be employed to create more sustainable synthetic pathways.

One approach is the use of greener solvents. Traditional ether syntheses often use volatile and potentially toxic organic solvents. Replacing these with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids can significantly reduce the environmental footprint of the process. alfa-chemistry.com

Another key aspect is the use of catalytic methods. Instead of stoichiometric reagents, which are consumed in the reaction and generate significant waste, catalytic processes use small amounts of a substance to facilitate the reaction multiple times. For the synthesis of diaryl ethers, copper- or palladium-catalyzed cross-coupling reactions are common. nih.govresearchgate.net Research into more sustainable versions of these reactions might involve using earth-abundant metal catalysts or developing recyclable catalyst systems. A catalytic Williamson ether synthesis at high temperatures has been shown to be effective for producing alkyl aryl ethers with high selectivity. acs.org

Table 2: Principles of Green Chemistry Applied to the Synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro-

Green Chemistry PrincipleApplication in Synthesis
Waste Prevention Designing the synthesis to produce minimal byproducts.
Atom Economy Maximizing the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Using and generating substances that possess little or no toxicity.
Safer Solvents and Auxiliaries Avoiding the use of auxiliary substances or making them innocuous.
Design for Energy Efficiency Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks Sourcing starting materials from renewable resources.
Catalysis Using catalytic reagents in small amounts instead of stoichiometric reagents. researchgate.net

Advanced Characterization Techniques for Benzene, 1-(diphenylmethoxy)-4-nitro- Intermediates

Understanding the mechanism of a chemical reaction is crucial for its optimization. This requires the detection and characterization of transient intermediates. Advanced, in-situ monitoring techniques allow chemists to observe the reaction as it happens, providing valuable insights into the reaction pathway. mt.comspectroscopyonline.com

For the synthesis of Benzene, 1-(diphenylmethoxy)-4-nitro-, techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be employed. mt.comyoutube.com These methods can track the concentration of reactants, products, and intermediates in real-time without the need to withdraw samples from the reaction mixture. youtube.com This is particularly useful for identifying short-lived species that might be missed by traditional offline analysis. For instance, in a nucleophilic aromatic substitution reaction to form the ether, spectroscopy could potentially identify the Meisenheimer complex intermediate.

Mass spectrometry techniques can also be adapted for real-time reaction monitoring, providing detailed information about the molecular weight of species present in the reaction mixture. researcher.life These advanced characterization methods are especially powerful when combined with flow chemistry setups, allowing for a comprehensive understanding and optimization of the synthesis. researcher.lifeista.ac.at

Table 3: Advanced In-Situ Characterization Techniques

TechniqueInformation ProvidedApplicability to Benzene, 1-(diphenylmethoxy)-4-nitro- Synthesis
In-Situ FTIR Spectroscopy Real-time concentration profiles of functional groups, reaction kinetics. youtube.comMonitoring the disappearance of hydroxyl groups and the formation of the ether linkage.
In-Situ Raman Spectroscopy Complements FTIR, particularly for non-polar bonds and aqueous systems.Characterizing changes in the aromatic rings and the nitro group during the reaction.
Reaction Calorimetry Measures the heat flow of a reaction, providing thermodynamic and kinetic data.Assessing the reaction's exothermicity for safety and process control.
Mass Spectrometry Identification of intermediates and byproducts by their mass-to-charge ratio. researcher.lifeDetecting potential intermediates and confirming the mass of the final product in real-time.

Predictive Modeling for the Discovery of Novel Reactivity of Benzene, 1-(diphenylmethoxy)-4-nitro-

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules. By using computer simulations and theoretical chemistry principles, researchers can model molecular structures, energies, and reaction pathways. For Benzene, 1-(diphenylmethoxy)-4-nitro-, predictive modeling can offer insights into its potential new reactions.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the electron distribution within the molecule, highlighting potential sites for nucleophilic or electrophilic attack. mdpi.com For example, the electrophilicity of the nitroaromatic ring can be quantified, and the likelihood of nucleophilic aromatic substitution at different positions can be predicted. mdpi.com

Furthermore, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various properties of nitro compounds, including their reactivity and potential biological activity. researchgate.netnih.gov These models use statistical methods to correlate molecular descriptors with experimental data, enabling the prediction of properties for new, untested compounds. researchgate.net Such predictive approaches can guide experimental work, saving time and resources by focusing on the most promising avenues for discovering novel reactivity.

Table 4: Predictive Modeling Techniques and Their Applications

Modeling TechniqueDescriptionPotential Application for Benzene, 1-(diphenylmethoxy)-4-nitro-
Density Functional Theory (DFT) A quantum mechanical method to investigate the electronic structure of molecules. mdpi.comCalculating electron density, predicting reactive sites, and modeling reaction mechanisms.
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules.Studying conformational changes and interactions with solvents or other reactants.
Quantitative Structure-Property Relationship (QSPR) Correlates molecular structure with physical and chemical properties. researchgate.netPredicting properties like boiling point, solubility, and spectral characteristics.
Quantitative Structure-Activity Relationship (QSAR) Relates chemical structure to biological activity. nih.govEstimating potential biological activities based on the molecular structure.

Underexplored Synthetic Transformations Involving Benzene, 1-(diphenylmethoxy)-4-nitro-

The structure of Benzene, 1-(diphenylmethoxy)-4-nitro- offers several functional groups that could be targeted in further synthetic transformations. While the synthesis of the compound itself is the primary focus, exploring its subsequent reactivity could lead to the creation of new and potentially useful molecules.

One area of interest is the transformation of the nitro group. The nitro group can be reduced to a variety of other functional groups, including amines, hydroxylamines, and azoxy compounds. orientjchem.orgnih.gov The resulting aminodiphenylmethyl ether could serve as a building block for pharmaceuticals or other complex organic molecules. The specific conditions of the reduction (catalyst, hydrogen source, solvent) can be tuned to selectively obtain the desired product. orientjchem.org

Another potential avenue is the cleavage or modification of the ether bond. While ethers are generally stable, certain reagents can cleave them. Alternatively, palladium-catalyzed cross-coupling reactions, which have been used for the arylation of diarylmethyl ethers, could potentially be adapted to further functionalize the molecule. nih.gov The Suzuki-Miyaura reaction, for instance, has been successfully applied to diarylmethyl esters, suggesting that similar palladium-catalyzed couplings could be explored for diarylmethyl ethers. nih.govacs.org

Table 5: Potential Synthetic Transformations

Functional GroupTransformationPotential Reagents/ConditionsResulting Product Class
Nitro Group Reduction to AmineH₂, Pd/C; SnCl₂, HClAryl amine
Nitro Group Reduction to AzoxyDIPEA, H₂O nih.govAzoxybenzene derivative
Ether Linkage CleavageStrong acids (e.g., HBr, HI)Phenol (B47542) and diphenylmethyl derivative
Aromatic Rings Electrophilic Aromatic SubstitutionHalogens, Nitrating agents, Sulfonating agentsSubstituted aromatic derivatives
Benzylic Position C-H Activation/FunctionalizationTransition metal catalystsFurther functionalized diarylmethyl ethers

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-(diphenylmethoxy)-4-nitro-?

Methodological Answer: A two-step approach is commonly employed:

Nitrobenzene bromination : Start with 4-nitrobenzyl bromide (CAS 100-11-8), which can undergo nucleophilic substitution. The bromine atom is displaced by a diphenylmethoxide ion under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : The diphenylmethoxy group shows aromatic protons as multiplets (δ 7.2–7.5 ppm) and a singlet for the benzylic CH₂ (δ ~5.2 ppm). The nitro group deshields adjacent protons, shifting them to δ ~8.2 ppm .
    • ¹³C NMR : The quaternary carbon attached to oxygen appears at δ ~80 ppm .
  • IR : Strong absorption at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) confirms the nitro group .
  • Mass Spectrometry : Look for molecular ion [M+H]⁺ at m/z 349 (C₁₉H₁₆NO₃⁺) .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence electrophilic substitution reactions in this compound?

Methodological Answer: The nitro group is a strong electron-withdrawing meta-director. In electrophilic substitution (e.g., nitration or halogenation), reactions occur at the meta position relative to the nitro group. Computational modeling (DFT, B3LYP/6-31G*) can predict reactivity by analyzing electrostatic potential maps. Experimental validation involves monitoring reaction regioselectivity via LC-MS or GC-MS .

Q. How can catalytic hydrogenation of the nitro group be optimized without reducing other functional groups?

Methodological Answer:

  • Catalyst Selection : Use Pd/C or Raney Ni under mild H₂ pressure (1–3 atm) in ethanol at 25–40°C. The diphenylmethoxy group is stable under these conditions .
  • Monitoring : Track reaction progress via TLC (Rf shift from ~0.6 to ~0.3 in hexane/ethyl acetate 3:1). Confirm reduction to the amine derivative (C₁₉H₁₈NO₂) using FTIR (disappearance of NO₂ stretches) .

Q. How should researchers resolve discrepancies in melting point or spectral data for this compound?

Methodological Answer:

  • Purity Assessment : Re-crystallize from ethanol/water and compare DSC thermograms (melting onset temperature ±1°C).
  • Polymorphism Screening : Perform X-ray crystallography (as in ) to identify crystal packing variations.
  • Data Cross-Validation : Compare with analogs like 4-nitrobenzyl bromide (CAS 100-11-8, mp 72–74°C) and 4-nitrophenetole (CAS 100-29-8, mp 36°C) to assess consistency .

Data Contradiction Analysis

Q. Why might reported yields vary in nucleophilic substitution reactions involving diphenylmethoxide?

Methodological Answer:

  • Steric Hindrance : Bulky diphenylmethoxide may reduce reaction efficiency. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance kinetics .
  • Side Reactions : Competing elimination (e.g., formation of 4-nitrostyrene) can occur. Monitor by GC-MS and adjust reaction time/temperature .

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